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Introduction
The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis,

particularly in the pharmaceutical industry where chiral sulfoxides are prevalent in a number of

active pharmaceutical ingredients (APIs). Over-oxidation to the corresponding sulfone is a

common challenge with many oxidizing agents. Oxaziridines, particularly N-

sulfonyloxaziridines (also known as Davis' oxaziridines), have emerged as highly efficient

and selective reagents for this conversion.[1][2][3] They offer mild, aprotic, and neutral reaction

conditions, minimizing side reactions and ensuring high chemoselectivity.[4] Furthermore, the

availability of chiral oxaziridines allows for the asymmetric synthesis of enantiomerically

enriched sulfoxides, a crucial aspect in the development of modern therapeutics.[5][6]

Advantages of Using Oxaziridines
High Selectivity: Oxaziridines exhibit excellent selectivity for the oxidation of sulfides to

sulfoxides, with minimal formation of the corresponding sulfone byproduct when used in

stoichiometric amounts.[2]

Mild Reaction Conditions: The oxidation typically proceeds at room temperature or below,

under neutral and aprotic conditions, making it compatible with a wide range of functional

groups.
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Stereocontrol: The use of enantiomerically pure chiral oxaziridines, often derived from

camphor, enables highly enantioselective oxidation of prochiral sulfides, providing access to

valuable chiral building blocks.[2][6]

Predictable Stereochemistry: The stereochemical outcome of the asymmetric oxidation is

generally predictable, with the oxygen atom being delivered to the more sterically accessible

lone pair of the sulfur atom. Theoretical studies suggest a planar transition state for the

oxygen transfer.

Broad Substrate Scope: A wide variety of sulfides, including alkyl aryl sulfides, dialkyl

sulfides, and more complex structures, can be efficiently oxidized.[2][6]

Reaction Mechanism
The oxidation of a sulfide by an N-sulfonyloxaziridine proceeds via a bimolecular nucleophilic

substitution (SN2) type mechanism. The nucleophilic sulfur atom of the sulfide attacks the

electrophilic oxygen atom of the strained three-membered oxaziridine ring. This concerted

process involves the cleavage of the weak O-N bond and the formation of a new S-O bond,

leading to the sulfoxide and the corresponding N-sulfonyl imine as a byproduct.

Asymmetric Synthesis of Chiral Sulfoxides
The synthesis of enantiomerically pure sulfoxides is of paramount importance in drug

development. Chiral N-sulfonyloxaziridines, such as those derived from camphor, are highly

effective reagents for the asymmetric oxidation of prochiral sulfides.[2][6] The steric bulk of the

chiral backbone of the oxaziridine directs the approach of the sulfide, leading to preferential

formation of one enantiomer of the sulfoxide. This method has been successfully applied to the

synthesis of various chiral sulfoxides with high enantiomeric excess (ee).[6] For instance, the

proton pump inhibitor (R)-lansoprazole has been synthesized with excellent enantioselectivity

using a chiral oxaziridinium salt.[1]

Data Presentation
The following tables summarize the quantitative data for the selective oxidation of various

sulfides to sulfoxides using different oxaziridine reagents.

Table 1: Oxidation of Various Sulfides using Achiral N-Sulfonyloxaziridines (Davis Reagents)
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1
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2-
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-

phenylox

aziridine

CCl₄ 25 0.5 >95 [4]

2
Dibenzyl
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CH₂Cl₂ 25 1 92 [7]

3
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Table 2: Asymmetric Oxidation of Prochiral Sulfides using Chiral Oxaziridines
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5 2-

(Benz

hydrylt

hio)ac

etamid

e

Chiral

Oxaziri

dine

Toluen

e

25 24 66 >99 (R)
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Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a
Sulfide to a Sulfoxide using Davis Reagent
Materials:

Sulfide (1.0 mmol)

2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent) (1.1 mmol, 1.1 equiv)

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
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Sodium sulfite, saturated aqueous solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Equipment:

Round-bottom flask with a magnetic stir bar

Magnetic stirrer

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Procedure:

To a solution of the sulfide (1.0 mmol) in anhydrous dichloromethane (10 mL) at room

temperature, add 2-(phenylsulfonyl)-3-phenyloxaziridine (1.1 mmol) in one portion.

Stir the reaction mixture at room temperature and monitor the progress of the reaction by

thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

sulfite (10 mL) and stir for 15 minutes.

Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with dichloromethane (2 x 10 mL).

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium

sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

Purify the crude sulfoxide by column chromatography on silica gel using an appropriate

eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure sulfoxide.

Protocol 2: Asymmetric Oxidation of Thioanisole using
(+)-(Camphorylsulfonyl)oxaziridine
Materials:

Thioanisole (124 mg, 1.0 mmol)

(+)-(Camphorylsulfonyl)oxaziridine (323 mg, 1.1 mmol, 1.1 equiv)

Carbon tetrachloride (CCl₄), anhydrous (10 mL)

Hexane

Ethyl acetate

Equipment:

Round-bottom flask with a magnetic stir bar

Magnetic stirrer

Rotary evaporator

Glassware for column chromatography

Chiral HPLC or NMR with chiral shift reagents for ee determination

Procedure:

Dissolve thioanisole (124 mg, 1.0 mmol) in anhydrous carbon tetrachloride (10 mL) in a

round-bottom flask at room temperature.
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Add (+)-(camphorylsulfonyl)oxaziridine (323 mg, 1.1 mmol) to the solution and stir the

mixture at 20 °C.

Monitor the reaction by TLC. The reaction is typically complete within 2 hours.

After completion, directly concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to isolate the (R)-methyl phenyl sulfoxide.

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis or ¹H NMR

spectroscopy using a chiral shift reagent.

Mandatory Visualization
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Caption: General workflow for the selective oxidation of sulfides.
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Caption: Mechanism of sulfide oxidation by oxaziridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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